6-Iodo-3H-isobenzofuran-1-one
Overview
Description
6-Iodo-3H-isobenzofuran-1-one is a heterocyclic compound that belongs to the class of isobenzofurans. It contains an iodine atom and a lactone ring, making it a unique structure with potential biological activity and therapeutic applications.
Synthetic Routes and Reaction Conditions:
- One-pot synthesis of spiro-isobenzofuran compounds involves the sequential condensation/oxidation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones under mild conditions .
- Another method involves the one-step synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones from indane derivatives in subcritical media .
Industrial Production Methods:
- Industrial synthesis often involves the use of phthalide as a starting material, with various synthetic routes available .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often in the presence of molecular oxygen and subcritical water.
Substitution: The iodine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
- Oxidation reactions typically use molecular oxygen and subcritical water as reagents .
- Substitution reactions may involve various nucleophiles and appropriate catalysts .
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antioxidant and antiplatelet agent.
Medicine: It is being explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: The compound is used in the synthesis of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-3H-isobenzofuran-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress.
Antiplatelet Activity: It inhibits platelet aggregation by interfering with the formation of thromboxane B2 and other platelet activation pathways.
Comparison with Similar Compounds
Isobenzofuran-1(3H)-one: A closely related compound with similar structural motifs and biological activities.
3-Hydroxyisobenzofuran-1(3H)-one: Another derivative with potential radical scavenging activity.
Uniqueness:
- The presence of the iodine atom in 6-Iodo-3H-isobenzofuran-1-one distinguishes it from other isobenzofuran derivatives, potentially enhancing its biological activity and therapeutic applications.
Properties
IUPAC Name |
6-iodo-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWUNKJJSAKJSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428314 | |
Record name | 6-Iodophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53910-10-4 | |
Record name | 6-Iodophthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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